molecular formula C25H22N6O B2882781 N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396813-88-9

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2882781
CAS RN: 1396813-88-9
M. Wt: 422.492
InChI Key: PEOKRRGQEYGPAZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, a 1,2,3-triazole ring, and a pyridine ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the indole, triazole, and pyridine rings. This planarity and the presence of multiple nitrogen atoms could allow for interesting interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-rich indole and pyridine rings, and the triazole ring. These could undergo electrophilic substitution reactions, and the triazole could potentially act as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to have a relatively high melting point due to the strong intermolecular forces from the polar functional groups and aromatic rings .

Scientific Research Applications

Synthesis and Biological Evaluation

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is involved in the synthesis of novel compounds with potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of compounds for cytotoxic and 5-lipoxygenase inhibition activities, emphasizing the role of such molecules in the development of anticancer agents (Rahmouni et al., 2016). Similarly, Bayrak et al. (2009) explored the antimicrobial activities of new 1,2,4-triazoles, starting from isonicotinic acid hydrazide, underlining the compound's relevance in synthesizing antimicrobial agents (Bayrak et al., 2009).

Antimicrobial and Antitumor Applications

The compound's derivatives have been studied for their antimicrobial and antitumor properties. Fandaklı et al. (2012) reported on the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity, suggesting potential in developing new antimicrobial agents (Fandaklı et al., 2012). Modzelewska-Banachiewicz et al. (2012) conducted an experimental and theoretical study on reactions involving similar compounds, contributing to understanding the synthesis of potential antitumor agents (Modzelewska-Banachiewicz et al., 2012).

Molecular Hybridization and Drug Synthesis

The compound and its derivatives are significant in molecular hybridization and the synthesis of drugs targeting specific diseases. Jeankumar et al. (2013) designed a series of compounds for in vitro activities against Mycobacterium tuberculosis, showcasing the compound's role in developing antituberculosis drugs (Jeankumar et al., 2013). Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents, demonstrating the compound's utility in creating novel allergy treatments (Menciu et al., 1999).

Antitumor and Antimicrobial Activities

Research has also focused on synthesizing substituted pyrazoles with antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, indicating the potential of such compounds in cancer and infection treatment (Riyadh, 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific activity. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O/c1-17-6-2-5-9-22(17)31-24(18-10-13-26-14-11-18)23(29-30-31)25(32)27-15-12-19-16-28-21-8-4-3-7-20(19)21/h2-11,13-14,16,28H,12,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOKRRGQEYGPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCCC3=CNC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide

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